![molecular formula C7H11NO2 B13594347 5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)

5-Azaspiro[2.4]heptane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

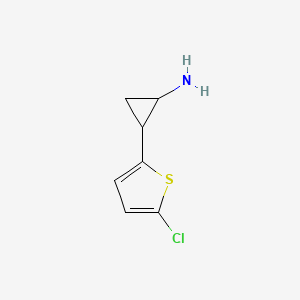

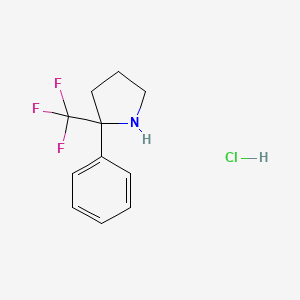

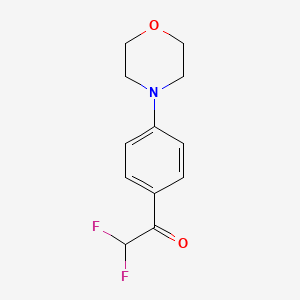

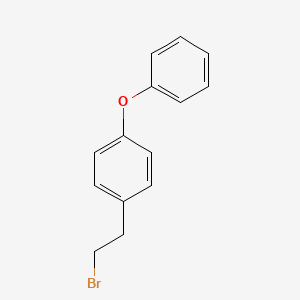

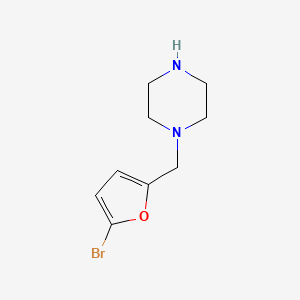

5-Azaspiro[2.4]heptane-4-carboxylic acid is a non-natural amino acid that has gained significant attention in medicinal chemistry. This compound is particularly notable for its role as a building block in the synthesis of active pharmaceutical ingredients, such as antiviral agents used in the treatment of hepatitis C virus infections .

Méthodes De Préparation

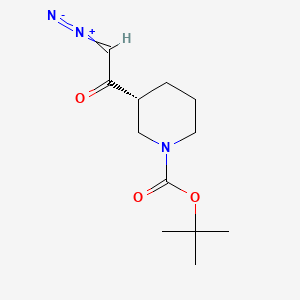

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-4-carboxylic acid typically involves a catalytic and enantioselective preparation. One common method is the one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmon-Smith reaction or its variations .

Industrial Production Methods: Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantioselectivity, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Azaspiro[2.4]heptane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include dibromides, KOH, and metal carbenoids. The reaction conditions often involve the use of toluene/CH₂Cl₂ mixtures and phase transfer catalysts .

Major Products Formed: The major products formed from these reactions include N-Boc-protected derivatives and other modified proline analogues. These products are often used as intermediates in the synthesis of biologically active molecules .

Applications De Recherche Scientifique

5-Azaspiro[2.4]heptane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a versatile starting material for the synthesis of various proline derivatives. In biology and medicine, it is a key element in the synthesis of antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections . Additionally, its presence in peptide chains causes conformational restrictions that are critical for biological activity .

Mécanisme D'action

The mechanism of action of 5-Azaspiro[2.4]heptane-4-carboxylic acid involves its incorporation into peptide chains, where it induces conformational restrictions that enhance biological activity. This compound is particularly effective in the synthesis of antiviral agents, where it targets non-structural protein 5A (NS5A) inhibitors .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 5-Azaspiro[2.4]heptane-4-carboxylic acid include 5-Azaspiro[2.4]heptane-6-carboxylic acid, 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid, and 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid .

Uniqueness: What sets this compound apart from these similar compounds is its specific use in the synthesis of ledipasvir, an antiviral agent for hepatitis C virus infections. Its unique structure allows for the induction of conformational restrictions in peptide chains, which is critical for its biological activity .

Propriétés

Formule moléculaire |

C7H11NO2 |

|---|---|

Poids moléculaire |

141.17 g/mol |

Nom IUPAC |

5-azaspiro[2.4]heptane-4-carboxylic acid |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-7(1-2-7)3-4-8-5/h5,8H,1-4H2,(H,9,10) |

Clé InChI |

CVPZIHYJXYSOSI-UHFFFAOYSA-N |

SMILES canonique |

C1CC12CCNC2C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)

![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)